molecular formula C8H11Cl2N3 B8658250 (3,6-Dichloropyridazin-4-yl)diethylamine

(3,6-Dichloropyridazin-4-yl)diethylamine

Cat. No.: B8658250
M. Wt: 220.10 g/mol
InChI Key: RMYVMDBWCGRHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties that make them invaluable scaffolds in medicinal chemistry and drug discovery. nih.govrjptonline.orgresearchgate.net The pyridazine nucleus is considered a "privileged structure" because it can be readily functionalized at various positions, allowing for the creation of diverse molecular architectures with a wide spectrum of biological activities. rjptonline.orgresearchgate.net

The significance of pyridazine heterocycles is underscored by their extensive and varied pharmacological activities. Researchers have extensively documented the potential of pyridazine-based compounds across numerous therapeutic areas. rjptonline.orgresearchgate.netsarpublication.com These compounds have shown promise as antibacterial, muscle relaxant, anti-depressant, antidiabetic, anti-hypertensive, analgesic, anti-tumor, and antiviral agents. rjptonline.org The versatility of the pyridazine ring has led to the development of marketed drugs, such as the cardiotonic agents pimobendan (B44444) and levosimendan, and the analgesic and anti-inflammatory drug emorfazone. nih.gov

The broad applicability of these compounds in contemporary research is a testament to the unique properties of the pyridazine core, which serves as a versatile building block for the synthesis of novel therapeutic agents. rjptonline.orgnih.govnih.gov

Table 1: Reported Pharmacological Activities of Pyridazine Derivatives

Biological Activity Reference
Anticancer researchgate.netnih.govnih.gov
Anti-inflammatory researchgate.netsarpublication.com
Antimicrobial/Antibacterial rjptonline.orgresearchgate.netsarpublication.com
Antihypertensive rjptonline.orgsarpublication.com
Anticonvulsant rjptonline.orgresearchgate.netsarpublication.com
Antidepressant rjptonline.orgresearchgate.net
Antiviral rjptonline.orgsarpublication.com
Analgesic researchgate.netsarpublication.com
Antidiabetic rjptonline.org

Structural Characteristics and Chemical Importance of Substituted Pyridazines

The chemical importance of substituted pyridazines stems from their distinct structural and electronic properties. The pyridazine ring is an aromatic system, characterized by a planar structure. nih.govresearchgate.net Key physicochemical properties that influence its utility in drug design include its weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, which can be crucial for interactions with biological targets. nih.gov

The arrangement of the two adjacent nitrogen atoms in the pyridazine ring creates an electron-deficient system, which influences the reactivity of the ring and its substituents. blumberginstitute.org This electron-withdrawing nature modulates the properties of functional groups attached to the carbon atoms of the ring. nih.gov Consequently, the position and nature of substituents can significantly impact the biological activity and pharmacokinetic properties of the molecule.

The ability to easily introduce a variety of substituents onto the pyridazine core makes it an attractive scaffold for synthetic chemists. rjptonline.org The electronic and steric effects of these substituents can be fine-tuned to optimize the molecule's interaction with a specific biological target, highlighting the chemical importance of this versatile heterocycle. blumberginstitute.org

Table 2: Key Physicochemical Properties of the Pyridazine Ring

Property Description Reference
Aromaticity Planar, cyclic, conjugated system with delocalized π-electrons. wikipedia.org
Dipole Moment Possesses a significant dipole moment due to the electronegative nitrogen atoms. nih.gov
Basicity Exhibits weak basicity due to the involvement of nitrogen lone pairs in the aromatic system. nih.gov
Hydrogen Bonding The two adjacent nitrogen atoms can act as hydrogen bond acceptors. nih.gov
Substituent Effects The electronic properties of the ring can be modulated by substituents. nih.govblumberginstitute.org

Rationale for Research on the (3,6-Dichloropyridazin-4-yl)diethylamine Scaffold

The rationale for investigating the this compound scaffold is rooted in its potential as a versatile intermediate for the synthesis of novel, biologically active compounds. The foundation of this scaffold, 3,6-dichloropyridazine (B152260), is a well-established and crucial starting material in the synthesis of a wide array of pyridazine derivatives. google.comresearchgate.netjofamericanscience.org

The two chlorine atoms on the pyridazine ring are highly susceptible to nucleophilic substitution reactions. researchgate.netrsc.orgmasterorganicchemistry.com This reactivity allows for the selective or sequential replacement of the chlorine atoms with a variety of nucleophiles, including amines, alcohols, and thiols, thereby enabling the creation of diverse chemical libraries.

The incorporation of a diethylamine (B46881) group at the 4-position is of particular interest. Amino-substituted pyridazines and related nitrogen heterocycles are known to possess a range of biological activities. jofamericanscience.orgresearchgate.net The diethylamine moiety itself is a common feature in many pharmacologically active compounds.

Therefore, the this compound scaffold represents a strategic convergence of a reactive heterocyclic core with a pharmacologically relevant functional group. Research into this specific scaffold is driven by the prospect of utilizing it as a key building block to generate novel substituted pyridazines. The remaining chlorine atom at the 6-position provides a further point for diversification, opening avenues to explore new chemical space and develop compounds with potentially valuable therapeutic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

3,6-dichloro-N,N-diethylpyridazin-4-amine

InChI

InChI=1S/C8H11Cl2N3/c1-3-13(4-2)6-5-7(9)11-12-8(6)10/h5H,3-4H2,1-2H3

InChI Key

RMYVMDBWCGRHMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Synthetic Strategies for 3,6 Dichloropyridazin 4 Yl Diethylamine and Its Analogues

Approaches to the Pyridazine (B1198779) Core Synthesis

The formation of the central pyridazine ring is the foundational step in the synthesis of (3,6-Dichloropyridazin-4-yl)diethylamine. This is typically achieved through cyclization reactions that form the six-membered diazine ring structure.

Cyclocondensation Reactions in Pyridazine Ring Formation

Cyclocondensation reactions represent a classical and widely utilized method for assembling the pyridazine skeleton. researchgate.net These reactions generally involve the condensation of a hydrazine (B178648) or its derivative with a 1,4-dicarbonyl compound or a synthetic equivalent, which contains two electrophilic centers positioned to form the six-membered ring upon reaction with the two nucleophilic nitrogen atoms of hydrazine. researchgate.netacs.org

A common precursor for the pyridazine core of the target molecule is 3,6-dihydroxypyridazine (the tautomeric form of maleic hydrazide). This intermediate is synthesized via the cyclocondensation of maleic anhydride (B1165640) with hydrazine hydrate, often in the presence of an acid like hydrochloric acid, followed by heating under reflux. google.com The reaction proceeds by the initial formation of a hydrazide intermediate which then cyclizes to form the stable pyridazine ring.

Alternative cyclocondensation strategies have also been developed. For instance, arylhydrazonomalononitriles can undergo cyclocondensation with various reagents like malononitrile (B47326) to yield substituted pyridazine derivatives. uminho.pt Similarly, domino reactions involving nucleophilic substitution, condensation, and subsequent aza-ene addition cyclization provide a one-pot method for creating highly substituted pyridazines from components like hydrazine, 1,1-bis(methylthio)-2-nitroethylene, and 1,2-dicarbonyl compounds. acs.org

Aza-Diels-Alder Reactions for Pyridazine Construction

The aza-Diels-Alder reaction, a type of pericyclic reaction, offers a powerful and often regioselective method for constructing nitrogen-containing heterocyclic rings. organic-chemistry.org In this approach, an aza-diene (a diene containing one or more nitrogen atoms) reacts with a dienophile (typically an alkene or alkyne) in a [4+2] cycloaddition. quora.com For pyridazine synthesis, inverse-electron-demand aza-Diels-Alder reactions are particularly effective. organic-chemistry.orgacsgcipr.org

In this variant, an electron-deficient aza-diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org A notable example is the reaction between 1,2,3-triazines and electron-rich 1-propynylamines, which serves as a metal-free and neutral condition pathway to synthesize pyridazine derivatives with high regioselectivity. organic-chemistry.org The initial cycloaddition adduct often undergoes a retro-Diels-Alder reaction, extruding a stable small molecule like nitrogen gas (N₂) to yield the aromatic pyridazine ring. acsgcipr.org This methodology provides direct access to functionalized pyridazines that can be further elaborated. organic-chemistry.org

Introduction and Functionalization of Chlorine Substituents on the Pyridazine Ring

With the pyridazine core established, the next critical phase involves the introduction of two chlorine atoms at the 3 and 6 positions. This is typically achieved by chlorinating a pyridazinedione or pyridazinone precursor.

Halogenation Methodologies for Pyridazinone Precursors

Pyridazinone precursors, such as pyridazine-3,6-diol (maleic hydrazide), are key intermediates for dichlorination. chemicalbook.com The hydroxyl groups on the pyridazine ring, existing in tautomeric equilibrium with the keto form, can be substituted with chlorine atoms using potent chlorinating agents. General halogenation of electron-deficient π-systems like pyridazines can be challenging and may require harsh conditions. nih.gov

The most common and effective method for this transformation is the use of phosphorus-based chlorinating reagents. chemicalbook.com Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are highly effective for converting the C=O bonds of the pyridazinone tautomer into C-Cl bonds. google.comgoogle.com The reaction mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of the chloride ion.

PrecursorReagentConditionsProductYieldReference
Pyridazine-3,6-diolPOCl₃Heat to 80°C3,6-Dichloropyridazine (B152260)85% chemicalbook.com
3,6-DihydroxypyridazinePCl₅Heat to 125°C, 4h3,6-DichloropyridazineN/A google.com
3,6-DihydroxypyridazinePOCl₃Chloroform, 50°C, 4h3,6-Dichloropyridazine72-87% google.com

Strategies for Dichloropyridazine Scaffold Generation

The generation of the 3,6-dichloropyridazine scaffold is a direct consequence of the halogenation of pyridazine-3,6-diol. The symmetry of the precursor ensures that both hydroxyl groups are replaced by chlorine, leading directly to the desired 3,6-disubstituted product.

A typical laboratory procedure involves heating pyridazine-3,6-diol with an excess of phosphorus oxychloride, sometimes in a solvent like chloroform. chemicalbook.comgoogle.com After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The reaction mixture is then carefully quenched, often by pouring it into ice water, and the pH is adjusted to be neutral or slightly basic to precipitate the product. google.comchemicalbook.com The crude 3,6-dichloropyridazine is then collected and purified, typically by recrystallization or column chromatography. google.com This robust and high-yielding reaction provides the essential dichlorinated intermediate required for the final step. chemicalbook.com

Regioselective Introduction of the Diethylamine (B46881) Moiety

The final step in the synthesis of this compound is the introduction of the diethylamine group onto the 3,6-dichloropyridazine ring. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the electron-deficient pyridazine ring are effective leaving groups and are susceptible to displacement by nucleophiles like amines. tandfonline.com

The key challenge in this step is achieving regioselectivity. In 3,6-dichloropyridazine, the two chlorine atoms are electronically equivalent. However, in substituted dichloropyridazines (e.g., 3,6-dichloro-4-methyl-pyridazine), the positions are no longer equivalent, and the incoming nucleophile will preferentially attack one site over the other. The regioselectivity of the SNAr reaction is governed by both electronic and steric factors. tandfonline.com

For the synthesis of the target compound, a monosubstitution reaction is required, replacing one of the chlorine atoms with diethylamine. This can be controlled by using a stoichiometric amount of diethylamine relative to the dichloropyridazine. The reaction is often carried out in a suitable solvent, and heating may be required to drive the reaction to completion. Microwave-assisted synthesis has been shown to be an efficient method for the amination of dichloropyridazines, often leading to good yields in short reaction times. tandfonline.comdntb.gov.ua For example, heating a mixture of a 3,6-dichloropyridazine derivative with an amine under microwave irradiation can regioselectively yield the corresponding amino-chloropyridazine. tandfonline.com

Dichloropyridazine SubstrateAmineConditionsProduct TypeReference
3,6-dichloro-4-methyl-pyridazineVarious aminesMicrowave, 120°C, 15 min3-Amino-6-chloro-4-methyl-pyridazine tandfonline.com
4-Bromo-3,6-dichloropyridazineVarious aminesMicrowave, 160°C, 30 min3-Amino-4-bromo-6-chloropyridazine dntb.gov.ua

Following the successful monosubstitution, the resulting (6-chloro-pyridazin-3-yl)diethylamine can be isolated and purified. The precise location of the diethylamine group in the final target molecule, this compound, implies that the starting material would need to be a 3,4,6-trichloropyridazine (B1215204), where the C4 position is most activated for nucleophilic attack, or that the diethylamine is introduced prior to a final chlorination step. However, based on the common dichloropyridazine precursor, the reaction with diethylamine would yield a mixture of isomers unless a directing group is present.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Secondary Amines

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction of a suitable polychlorinated pyridazine with diethylamine. The precursor of choice is typically 3,4,6-trichloropyridazine. In this reaction, diethylamine acts as the nucleophile, selectively displacing one of the chlorine atoms on the pyridazine ring.

The general reaction is as follows:

3,4,6-Trichloropyridazine + Diethylamine → this compound + HCl

This transformation is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride byproduct. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and selectivity.

Nucleophilic aromatic substitution reactions on heterocyclic rings like pyridazine generally proceed through a two-step addition-elimination mechanism. libretexts.orgnih.gov This pathway involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.orgnih.gov

The mechanism for the amination at the C-4 position of 3,4,6-trichloropyridazine can be outlined as follows:

Nucleophilic Attack: The diethylamine molecule, with its lone pair of electrons on the nitrogen atom, attacks the electron-deficient C-4 carbon of the 3,4,6-trichloropyridazine ring. This step forms a tetrahedral intermediate.

Formation of the Meisenheimer Complex: The resulting intermediate is a negatively charged species, a Meisenheimer complex, where the negative charge is delocalized across the pyridazine ring and stabilized by the electron-withdrawing effects of the ring nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion from the C-4 position. This is typically the rate-determining step.

Deprotonation: A base (which can be a second molecule of diethylamine) removes the proton from the newly attached nitrogen atom, yielding the final product, this compound.

The pronounced reactivity of the C-4 position is a key feature of this synthesis. Computational studies on similar heterocyclic systems, such as pyrimidines and quinazolines, have shown that the carbon atom at the 4-position often has a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it the most electrophilic site and thus more susceptible to nucleophilic attack. wuxiapptec.commdpi.com This electronic predisposition, combined with the stabilization of the intermediate, directs the amination to the C-4 position. mdpi.com

In a substrate like 3,4,6-trichloropyridazine, there are three potential sites for nucleophilic attack. The observed high regioselectivity for the substitution at the C-4 position over the C-3 or C-6 positions is governed by a combination of electronic and steric factors.

Electronic Effects: The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing. Their positions significantly influence the electron density at the adjacent carbon atoms. The C-4 and C-5 positions in pyridazine are generally more electron-deficient than the C-3 and C-6 positions. In 3,4,6-trichloropyridazine, the chlorine atoms further withdraw electron density. The cumulative electronic effect makes the C-4 position the most electrophilic and therefore the most reactive site for nucleophilic attack. Studies on related dihalopyrazine systems have shown that an electron-withdrawing group directs nucleophilic attack to the para-position (C-5 in that system), which is analogous to the C-4 position relative to the N1-N2 bond in pyridazine. researchgate.net

Steric Hindrance: While the C-3 and C-6 positions are adjacent to a ring nitrogen, the C-4 position is flanked by two chlorine atoms. However, the approach of the nucleophile to the C-3 or C-6 positions can be more sterically hindered by the adjacent ring nitrogen.

The selective displacement of the C-4 chlorine is a reliable and predictable outcome, making the SNAr reaction a robust method for synthesizing the target compound. Research on the reaction of 3,4,6-trichloropyridazine with Grignard reagents also shows preferential substitution at the C-4 position, further highlighting the inherent reactivity of this site. chempedia.info

Table 1: Regioselectivity in SNAr of Polychlorinated Heterocycles

Substrate Nucleophile Major Product Position Rationale
3,4,6-Trichloropyridazine Secondary Amine C-4 Highest electrophilicity at C-4 due to influence of ring nitrogens.
2,4-Dichloropyrimidine Amine C-4 C-4 is more activated than C-2 for nucleophilic attack. wuxiapptec.com
2,4-Dichloroquinazoline Amine C-4 DFT calculations show a higher LUMO coefficient at the C-4 carbon. mdpi.com
3,5-Dichloropyrazine (with 2-EWG) Amine C-5 Nucleophilic attack occurs preferentially at the position para to the EWG. researchgate.net

Alternative Amination Pathways

While direct SNAr is the most common route, other methods for introducing amino groups onto heterocyclic rings exist and could theoretically be applied to pyridazine systems. These alternative pathways often provide solutions when direct substitution is difficult or when different regioselectivity is desired.

Reductive Amination: This powerful method typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. jocpr.comorganic-chemistry.org To be applicable here, a precursor such as 3,6-dichloro-4-oxopyridazine would be required. This ketone could then react with diethylamine to form an enamine or iminium intermediate, which would then be reduced to yield the target compound. This pathway is less direct as it requires the synthesis of a specific ketone precursor.

Phosphorus-Mediated Amination: A strategy involving the conversion of a C-H bond to a C-P bond, followed by substitution, has been developed for pyridines and diazines. nih.gov In this approach, a pyridazine could be converted into a phosphonium (B103445) salt, which then reacts with an azide (B81097) nucleophile. The resulting iminophosphorane can be hydrolyzed to the amine. This method offers distinct regioselectivity compared to SNAr of halogenated precursors but would require significant adaptation for this specific target. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It could be used to couple diethylamine with a chlorinated pyridazine. While highly effective for many aryl halides, its application in polyhalogenated, electron-poor systems like trichloropyridazine would require careful control of conditions to manage regioselectivity and prevent side reactions.

Synthetic Pathways to Pyridazine Derivatives with Varied Substituents

Once this compound is synthesized, it serves as a valuable intermediate for creating a library of more complex molecules. Both the diethylamine side chain and the remaining chlorine atoms on the pyridazine ring can be further modified.

Derivatization of the Diethylamine Side Chain

The N,N-diethylamino group, while generally stable, can be a site for further chemical transformations. These modifications can alter the steric and electronic properties of the molecule.

N-Oxidation: The tertiary amine can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

N-Dealkylation: One or both ethyl groups can be removed under specific conditions. For example, reaction with acyl chlorides followed by hydrolysis can lead to the monoethylamino or the primary amino derivative.

Functionalization of Ethyl Groups: While more challenging, it is conceivable to introduce functional groups onto the ethyl chains through radical-mediated C-H activation processes, although this is not a common strategy for this type of substrate.

Functional Group Interconversions on the Pyridazine Ring

The two remaining chlorine atoms at the C-3 and C-6 positions of this compound are key handles for introducing further diversity. These positions can be functionalized, often sequentially, using a variety of reactions.

Further Nucleophilic Aromatic Substitution: The remaining chloro groups can be displaced by other nucleophiles. By carefully controlling reaction conditions (e.g., temperature), it may be possible to selectively substitute one chlorine over the other. Common nucleophiles include alkoxides (to form ethers), thiolates (to form thioethers), and other amines.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bonds are suitable for a range of cross-coupling reactions, which are fundamental in modern organic synthesis for forming C-C, C-N, and C-O bonds.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups at the C-3 and/or C-6 positions. dntb.gov.ua

Stille Coupling: This involves the coupling of the chlorinated pyridazine with organostannanes.

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, installs alkynyl substituents.

Heck Coupling: This reaction can form new carbon-carbon bonds by reacting the aryl chloride with an alkene.

The stepwise functionalization of the pyridazine ring allows for the controlled and selective synthesis of trisubstituted pyridazine derivatives. uni-muenchen.de For example, one chlorine could be replaced via a Suzuki coupling, and the other could be replaced by a different nucleophile in a subsequent step, leading to a highly functionalized and asymmetric molecule.

Table 2: Potential Derivatization Reactions

Starting Material Reaction Type Reagents Potential Product
This compound Suzuki Coupling Ar-B(OH)₂, Pd catalyst, Base (3-Aryl-6-chloropyridazin-4-yl)diethylamine
This compound SNAr NaOMe (3-Chloro-6-methoxypyridazin-4-yl)diethylamine
This compound Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst (3-Alkynyl-6-chloropyridazin-4-yl)diethylamine
This compound N-Dealkylation Acyl chloride, then hydrolysis (3,6-Dichloropyridazin-4-yl)ethylamine

Advanced Spectroscopic Characterization of 3,6 Dichloropyridazin 4 Yl Diethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For (3,6-Dichloropyridazin-4-yl)diethylamine, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous evidence of its structure.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton on the pyridazine (B1198779) ring and the protons of the diethylamino group. The single proton on the pyridazine ring is anticipated to appear as a singlet in the aromatic region of the spectrum. The diethylamino group should present as a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling to the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, due to coupling with the methylene protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.0Singlet (s)N/A
-N-CH₂-CH₃3.0 - 4.0Quartet (q)~7
-N-CH₂-CH₃1.0 - 1.5Triplet (t)~7

Carbon-13 (¹³C) NMR Spectroscopy: Diagnostic Resonances

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The pyridazine ring is expected to show three distinct signals for the carbon atoms, with the two chlorine-bearing carbons having the most downfield shifts. The diethylamino group will contribute two additional signals for the methylene and methyl carbons.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
C-Cl150 - 160
C-N(diethyl)145 - 155
C-H120 - 130
-N-CH₂-40 - 50
-CH₃10 - 15

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments from ¹H and ¹³C NMR, 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the methylene and methyl protons of the diethylamino group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom. For instance, the aromatic proton singlet would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the methylene protons of the diethylamino group and the C4 carbon of the pyridazine ring, as well as the aromatic proton and its neighboring carbon atoms.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound would be characterized by vibrations of the pyridazine ring and the diethylamino substituent.

Expected FT-IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 2960Stretching
C=N (ring)1550 - 1650Stretching
C=C (ring)1400 - 1500Stretching
C-N1250 - 1350Stretching
C-Cl600 - 800Stretching

Mass Spectrometry (MS): Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed for the molecular ion and any chlorine-containing fragments.

Expected Mass Spectrometry Data:

IonExpected m/zDescription
[M]⁺220Molecular Ion
[M+2]⁺222Isotopic peak due to ³⁷Cl
[M+4]⁺224Isotopic peak due to two ³⁷Cl
[M-CH₃]⁺205Loss of a methyl group
[M-C₂H₅]⁺191Loss of an ethyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the UV-Vis spectrum is primarily influenced by the pyridazine ring, which is an aromatic heterocycle, and its substituents: two chlorine atoms and a diethylamino group. The pyridazine ring itself contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which give rise to characteristic electronic transitions.

The principal electronic transitions observed in molecules like this compound are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). In aromatic systems, multiple π → π* bands can often be observed.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyridazine ring and the diethylamino group) to a π* antibonding orbital. These transitions are generally of much lower intensity (small ε) compared to π → π* transitions and occur at longer wavelengths (lower energy).

The substitution pattern on the pyridazine ring significantly modulates the energy and intensity of these transitions. The diethylamino group (-NEt₂) is a strong electron-donating group (auxochrome) due to the lone pair of electrons on the nitrogen atom. This group can interact with the π system of the pyridazine ring through resonance, leading to several important effects on the UV-Vis spectrum:

Bathochromic Shift (Red Shift): The electron-donating diethylamino group extends the conjugation of the chromophore. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at longer wavelengths. Therefore, the absorption maxima (λmax) for the π → π* transitions in this compound are expected to be shifted to longer wavelengths compared to the unsubstituted pyridazine or 3,6-dichloropyridazine (B152260).

Hyperchromic Effect: The presence of the auxochrome often leads to an increase in the intensity of the absorption bands, resulting in a higher molar absorptivity (ε).

The chlorine atoms, being electron-withdrawing groups, also influence the electronic transitions, though their effect is generally less pronounced than the powerful electron-donating diethylamino group.

While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, data for the parent compound, 3,6-dichloropyridazine, can serve as a useful reference. For instance, 3,6-dichloropyridazine exhibits an absorption maximum (λmax) at approximately 273.0 nm. rsc.org The introduction of an electron-donating group is known to cause a significant bathochromic shift.

Detailed Research Findings

Research on various substituted pyridazines consistently demonstrates the influence of substituents on their electronic absorption spectra. Studies on related 4-aminopyridazine (B156604) derivatives show that the position and nature of the substituent can fine-tune the absorption and emission properties. The introduction of an amino group, such as the diethylamino group in the target compound, is a key strategy in the design of pyridazine-based functional dyes and materials, as it allows for the manipulation of their optical properties.

The electronic transitions in such substituted pyridazines are often characterized by an intramolecular charge transfer (ICT) character. In the case of this compound, upon absorption of light, there is a tendency for electron density to be transferred from the electron-rich diethylamino group to the electron-deficient pyridazine ring. This ICT character is a hallmark of "push-pull" systems, where an electron-donating group is conjugated with an electron-accepting group.

The solvent in which the UV-Vis spectrum is recorded can also have a significant impact on the absorption maxima, particularly for compounds with ICT character. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, often leading to a further red shift in the absorption spectrum (a phenomenon known as solvatochromism).

Computational and Theoretical Investigations of 3,6 Dichloropyridazin 4 Yl Diethylamine

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. gsconlinepress.com Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to provide reliable predictions of molecular properties. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For (3,6-Dichloropyridazin-4-yl)diethylamine, this process involves finding the minimum energy conformation of the molecule. The pyridazine (B1198779) ring is expected to be largely planar, while the diethylamine (B46881) substituent introduces conformational flexibility due to the rotation around the C-N and C-C single bonds.

Theoretical calculations predict the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The optimization process ensures that the calculated structure corresponds to a stable point on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. scielo.org.co The resulting geometry provides the foundation for all subsequent property calculations.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar pyridazine structures. Actual values may vary.

ParameterBondPredicted Value
Bond Length (Å)C-Cl~1.74
N-N~1.34
C-N (ring-amine)~1.38
C-C (ring)~1.40
Bond Angle (°)C-N-N (ring)~119
Cl-C-C (ring)~121
C-C-N (amine)~112

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and chemical reactivity. acs.orgmdpi.com

HOMO : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamine group and the pyridazine ring, which act as the primary electron-donating centers.

LUMO : Represents the ability of a molecule to accept electrons. The LUMO is anticipated to be distributed over the electron-deficient pyridazine ring, particularly influenced by the electron-withdrawing chlorine atoms. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. mdpi.comaimspress.com This analysis helps predict how the molecule will interact with other chemical species.

Table 2: Calculated Frontier Orbital Energies Note: Values are illustrative and derived from DFT studies on analogous aromatic amines and dichloropyridazines.

ParameterEnergy (eV)
EHOMO-6.5 to -7.5
ELUMO-1.0 to -2.0
Energy Gap (ΔE)4.5 to 6.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net The MEP map is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. aimspress.com

For this compound, the MEP map would likely show:

Negative Regions (Red/Yellow) : Concentrated around the electronegative nitrogen atoms of the pyridazine ring and the two chlorine atoms. These areas are rich in electrons and are the most probable sites for electrophilic attack.

Positive Regions (Blue) : Located around the hydrogen atoms of the diethylamine group. These regions are electron-deficient and are susceptible to nucleophilic attack.

This visual analysis provides a clear and intuitive prediction of the molecule's reactive behavior. nih.gov

Reaction Mechanism Studies: Theoretical Prediction of Reactivity and Selectivity

The inherent reactivity of the 3,6-dichloropyridazine (B152260) core makes it a versatile precursor in synthesis. researchgate.netiau.ir The two chlorine atoms are susceptible to nucleophilic substitution. Theoretical studies can predict the selectivity and mechanism of these reactions.

By modeling the reaction pathways, computational chemistry can determine the activation energies for nucleophilic substitution at the C3 and C6 positions. The presence of the diethylamine group at the C4 position electronically influences the ring, potentially making one chlorine atom more reactive than the other. DFT calculations can model the transition state structures and energies, providing a quantitative prediction of regioselectivity. This information is critical for designing synthetic routes and predicting the major products of a reaction, saving significant experimental time and resources.

Correlation of Theoretical Data with Experimental Observations

A key aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties can be compared with spectroscopic measurements.

Vibrational Spectra : DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity, can be compared directly with experimental spectra. researchgate.netnih.gov A strong correlation between the predicted and observed spectra confirms that the calculated molecular geometry is accurate.

NMR Spectra : The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net Comparing these calculated shifts with experimental NMR data provides further validation of the computed electronic structure. nih.gov

When theoretical data align well with experimental observations, it lends high confidence to the computational model. This validated model can then be used to reliably predict other properties that may be difficult or impossible to measure experimentally.

Chemical Reactivity and Transformations of the 3,6 Dichloropyridazin 4 Yl Diethylamine Scaffold

Reactivity of the Pyridazine (B1198779) Halogen Atoms

The two chlorine atoms at the C3 and C6 positions of the pyridazine ring are the primary sites for modification. Their reactivity towards nucleophilic substitution and metal-catalyzed cross-coupling is significantly influenced by the electronic and steric properties of the adjacent diethylamine (B46881) group.

The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atoms. In the parent molecule, 3,6-dichloropyridazine (B152260), selective mono-substitution can be achieved with a variety of oxygen, sulfur, and nitrogen nucleophiles. nih.govyoutube.com The introduction of the diethylamine group at the C4 position modifies the electronic landscape of the ring. As an electron-donating group, the diethylamine moiety increases the electron density of the pyridazine ring through resonance, which generally deactivates the scaffold towards nucleophilic attack compared to unsubstituted 3,6-dichloropyridazine.

Despite this deactivating effect, selective displacement of one chlorine atom remains feasible. The regioselectivity of the substitution (i.e., whether the C3 or C6 chlorine is replaced) is governed by a combination of electronic and steric factors. The diethylamino group directs the nucleophilic attack, and the outcome can depend on the nature of the nucleophile and the reaction conditions. For related dihalopyridazine systems, substitution patterns are often dictated by the position of the most electrophilic carbon atom, which can be predicted through computational studies of the molecule's electronic structure. nih.gov In many cases involving dichloro-N-heteroarenes, reactions with various amines show a high degree of regioselectivity. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the halogenated positions of the pyridazine ring. Both Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings are well-documented for dichloropyridazine derivatives. wikipedia.orgnih.gov

The presence of the diethylamine group at the C4 position plays a crucial role in directing the regioselectivity of these reactions. Studies on 4-substituted-3,6-dichloropyridazines have shown that basic amine substituents at the C4 position, such as a diethylamino group, promote Suzuki-Miyaura coupling reactions to occur preferentially at the C3 position. rsc.org This is in contrast to non-basic or sterically demanding substituents at C4, which tend to direct the reaction to the C6 position. rsc.org This directing effect is attributed to the coordination of the basic amine to the palladium catalyst, which facilitates the oxidative addition step at the sterically accessible adjacent C3-Cl bond.

Similarly, Negishi couplings of dichloroheteroarenes with organozinc reagents are effective for installing aryl, heteroaryl, and alkyl groups. wikipedia.orgnih.gov The reaction conditions, particularly the choice of palladium catalyst and ligands, can be tuned to achieve high selectivity for mono-substitution, providing a route to asymmetrically substituted pyridazines. researchgate.netorgsyn.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Dichloropyridazine Scaffolds
Reaction TypeSubstrate TypeCatalyst/LigandBase/SolventPosition of CouplingReference
Suzuki-Miyaura4-Amino-3,5-dichloropyridazinePdCl₂(PPh₃)₂Na₂CO₃ / 1,4-Dioxane-H₂OC3 rsc.org
Suzuki-Miyaura3,5-DichloropyridazinePd(OAc)₂ / Qphos-C5 researchgate.net
Suzuki-Miyaura3-Bromo-6-(thiophen-2-yl)pyridazinePd(PPh₃)₄Na₂CO₃ / DME-Ethanol-H₂OC3 nih.gov
Negishi2,4-DichloropyridinesPd/IPr- / -C4 nih.gov

The diethylamino group at C4 exerts a powerful influence on the reactivity of the C3 and C6 chlorine atoms through several mechanisms:

Steric Hindrance : The ethyl groups of the diethylamine moiety create steric bulk around the C3 position. This can hinder the approach of nucleophiles or bulky catalyst complexes, potentially favoring reactions at the more accessible C6 position.

Directing Group Effects : In metal-catalyzed reactions, the nitrogen atom of the diethylamine group can act as a coordinating ligand for the metal center (e.g., palladium). rsc.org This coordination can direct the catalyst to a nearby position, often overriding other electronic or steric preferences. For (3,6-Dichloropyridazin-4-yl)diethylamine, this effect strongly favors cross-coupling at the adjacent C3 position, as the catalyst is delivered intramolecularly to that site. rsc.org

This combination of electronic deactivation for SNAr and steric/coordination-based direction for cross-coupling allows for the selective and controlled functionalization of the pyridazine scaffold.

Reactions Involving the Diethylamine Moiety

The diethylamine group itself is a site for chemical modification, although its reactivity can be tempered by the electron-withdrawing nature of the dichloropyridazine ring.

The exocyclic nitrogen atom of the diethylamine group retains a lone pair of electrons, rendering it nucleophilic and basic. This allows for classic amine transformations.

Quaternization : As a tertiary amine, the diethylamino group can undergo quaternization by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. mdpi.com This reaction would introduce a permanent positive charge onto the nitrogen atom, significantly altering the electronic properties of the entire molecule. The nucleophilicity of the nitrogen is somewhat reduced by the electron-withdrawing pyridazine ring, so forcing conditions may be required.

Acylation : The diethylamino group is not expected to undergo acylation with reagents like acyl chlorides, as it is a tertiary amine and lacks the necessary proton for elimination after the initial nucleophilic attack. However, related primary and secondary aminopyridazines can be acylated. semanticscholar.orgnih.gov In such cases, the reaction conditions, particularly the choice of base, are critical. The use of strong bases with related aminopyrimidines has been shown to sometimes lead to undesired N,N-diacylation products, while weaker bases can afford the desired mono-acylated compound cleanly. semanticscholar.org

The alpha-carbons of the diethylamine group (the -CH₂- carbons) are generally not highly reactive. However, under strongly basic conditions, it is theoretically possible to deprotonate one of the alpha-hydrogens to form an α-amino carbanion. This transformation typically requires a very strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium). The resulting carbanion is a potent nucleophile and could, in principle, react with various electrophiles to form a new carbon-carbon bond at the alpha-position.

However, performing such a reaction on the this compound substrate would be challenging. The strong organolithium base could preferentially react with the electron-deficient pyridazine ring, either through nucleophilic addition or by promoting other side reactions. There are no specific examples in the reviewed literature of successful alpha-carbon functionalization for this particular scaffold, and such a transformation remains a theoretical possibility requiring careful optimization to overcome competing reaction pathways.

Synthetic Applications and Broader Utility in Organic Synthesis

(3,6-Dichloropyridazin-4-yl)diethylamine as a Versatile Synthetic Intermediate

The compound this compound is a prime example of a versatile synthetic intermediate, primarily due to the presence of a reactive chlorine atom that can be readily displaced or engaged in cross-coupling reactions. The synthesis of this intermediate typically begins with a precursor like 3,4,6-trichloropyridazine (B1215204) or 3,6-dichloropyridazine (B152260), where one of the chlorine atoms is selectively substituted by diethylamine (B46881) through a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitrogen atoms in the pyridazine (B1198779) ring facilitates this substitution.

Once formed, the diethylamino group at the C4 position electronically modifies the ring, influencing the reactivity of the remaining chlorine atom at the C6 position. This remaining chloro-substituent becomes a key handle for introducing further molecular diversity. It is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce diverse aromatic systems.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to introduce different amino groups.

These reactions allow for the systematic construction of a library of 6-substituted-4-(diethylamino)pyridazine derivatives, making the initial intermediate an invaluable tool for analogue synthesis in drug discovery programs. The selective nature of these transformations underscores the compound's role as a modular building block in modern organic synthesis.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Chloropyridazine Scaffolds
Reaction TypeCoupling PartnerCatalyst/LigandProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄6-Aryl-4-(diethylamino)pyridazine
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuI6-Alkynyl-4-(diethylamino)pyridazine
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃/Xantphos6-(Dialkylamino)-4-(diethylamino)pyridazine

Development of New Heterocyclic Systems from Pyridazine Precursors

Beyond simple functionalization, pyridazine precursors such as this compound are instrumental in the construction of novel, fused heterocyclic systems. The pyridazine ring can act as the foundational component onto which other rings are annulated, leading to polycyclic structures with unique three-dimensional shapes and biological properties.

One common strategy involves an initial functionalization at the C6 position, as described above, followed by a subsequent reaction that induces cyclization. For instance, after a Suzuki coupling to introduce an ortho-functionalized aryl group, an intramolecular cyclization can lead to the formation of tetracyclic systems.

Several important classes of fused heterocycles have been synthesized from dichloropyridazine precursors:

Imidazo[1,2-b]pyridazines: These are typically formed by reacting a 3-amino-6-chloropyridazine (B20888) derivative with an α-haloketone. The initial aminopyridazine can be readily prepared from a dichloropyridazine starting material. nih.govumich.edu The resulting bicyclic scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing promise as kinase inhibitors. nih.gov

Triazolopyridazines: These can be synthesized by reacting 3,6-dichloropyridazine with acid hydrazides, leading to the formation of a fused triazole ring. jofamericanscience.orgnih.gov This scaffold is also of significant interest in drug discovery.

Pyrido[3,4-c]pyridazines: More complex fused systems, such as pyrido[3,4-c]pyridazines, can be constructed from highly substituted pyridazine building blocks. researchgate.netmdpi.comrawdatalibrary.net The synthesis often involves multiple steps, including nucleophilic substitutions and cyclocondensation reactions, where the initial pyridazine core dictates the final structure of the polycyclic product. researchgate.netmdpi.com

The ability to pre-functionalize the pyridazine core at the C4 position with a diethylamino group allows for fine-tuning of the electronic and steric properties of the resulting fused systems, providing a strategic advantage in the design of new chemical entities.

Table 2: Fused Heterocyclic Systems Derived from Pyridazine Precursors
Precursor TypeKey ReagentsFused System Formed
3-Amino-6-chloropyridazineα-HaloketonesImidazo[1,2-b]pyridazine nih.govumich.edu
3,6-DichloropyridazineAcid Hydrazides researchgate.netmdpi.comrawdatalibrary.netTriazolo[4,3-b]pyridazine jofamericanscience.org
4,6-Dichloropyridazine-3-carboxylateMalonates, AmmoniaPyrido[3,4-c]pyridazine-dione researchgate.netmdpi.com

Contributions to Nitrogen-Containing Heterocycle Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic chemistry, driven by their prevalence in natural products, pharmaceuticals, and functional materials. Intermediates like this compound make a significant contribution to this field by providing a reliable and adaptable route to a specific class of substituted pyridazines.

The importance of this contribution lies in the concept of modularity. By starting with a simple, readily available core (dichloropyridazine), chemists can employ a sequence of reliable, high-yielding reactions to build molecular complexity in a controlled manner. The introduction of the diethylamino group serves as the first step in a divergent synthetic pathway. The second step, typically a cross-coupling reaction at the remaining chlorine atom, allows for the introduction of a wide array of chemical fragments.

This modular approach is highly valuable in medicinal chemistry for generating compound libraries for high-throughput screening. The ability to systematically vary the substituents at different positions on the pyridazine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The pyridazine core itself often imparts favorable physicochemical properties and can engage in specific hydrogen bonding interactions with biological targets, further enhancing its utility in drug design. Therefore, the development and application of versatile intermediates like this compound are crucial for advancing the synthesis of novel and functional nitrogen-containing heterocycles. jofamericanscience.org

Future Perspectives in the Research of 3,6 Dichloropyridazin 4 Yl Diethylamine

Exploration of Novel Synthetic Pathways and Advanced Functionalization

The presence of a reactive chlorine atom and multiple C-H bonds on the (3,6-Dichloropyridazin-4-yl)diethylamine structure presents significant opportunities for the development of advanced functionalization strategies. Future research is expected to move beyond classical substitution reactions towards more sophisticated and selective transformations.

A primary focus will be on the regioselective functionalization of the C-6 position. While nucleophilic aromatic substitution (SNAr) is a conventional approach, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, offer a more versatile toolkit for creating complex carbon-carbon and carbon-heteroatom bonds. nih.gov A significant future challenge lies in developing ligand-controlled catalytic systems that can selectively target the C-6 position without disturbing the existing diethylamino group at C-4. nih.gov The choice of ligand can invert the "innate" selectivity of coupling reactions on dihaloheteroarenes, opening up previously inaccessible chemical space. nih.govresearchgate.net

Furthermore, direct C-H functionalization represents a powerful and atom-economical approach for derivatization. nih.gov Future studies could explore transition-metal-catalyzed or radical-mediated C-H activation at the C-5 position. The diethylamino group might serve as a directing group in some metalation strategies, facilitating selective functionalization at its ortho position (C-5), a reaction pathway that would be difficult to achieve through other means. The development of such methods would enable the rapid generation of diverse libraries of tetra-substituted pyridazines for biological screening.

Table 1: Potential Future Functionalization Reactions for this compound
Reaction TypeTarget PositionPotential ReagentExpected Product Class
Suzuki-Miyaura CouplingC-6Arylboronic Acid6-Aryl-3-chloro-4-diethylaminopyridazine
Buchwald-Hartwig AminationC-6Secondary Amine3-Chloro-4,6-bis(amino)pyridazine Derivative
Sonogashira CouplingC-6Terminal Alkyne6-Alkynyl-3-chloro-4-diethylaminopyridazine
Directed Ortho-Metalation / C-H FunctionalizationC-5Organolithium reagent followed by electrophile5-Substituted-3,6-dichloro-4-diethylaminopyridazine
Radical C-H AlkoxylationC-5Primary Alcohol / Radical Initiator5-Alkoxy-3,6-dichloro-4-diethylaminopyridazine

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing protocols and designing new, more efficient synthetic routes. Future research is poised to delve deeply into the kinetics and thermodynamics of these reactions.

One key area of investigation is the precise mechanism of nucleophilic aromatic substitution (SNAr). While the classical two-step pathway involving a Meisenheimer intermediate is well-established for many systems, a growing body of evidence suggests that some SNAr reactions proceed via a concerted (cSNAr) mechanism. semanticscholar.orgnih.gov Future mechanistic studies, employing a combination of kinetic experiments, isotopic labeling, and computational analysis, could determine which pathway is operative for this specific substrate and how factors like the solvent, nucleophile, and temperature influence the reaction course. researchgate.net

Similarly, the mechanisms of palladium-catalyzed cross-coupling reactions on this substrate warrant detailed investigation. The regioselectivity of these reactions is often dictated by subtle electronic and steric factors. Mechanistic studies will be essential to understand the oxidative addition step—specifically, the preferential activation of the C-Cl bond at the C-6 position. Recent research has also highlighted that catalyst speciation, such as the formation of palladium clusters or nanoparticles from mononuclear precursors, can dramatically alter site-selectivity in cross-coupling reactions. acs.org Future work should explore how reaction conditions influence catalyst speciation and, consequently, the product distribution in the functionalization of this compound.

Application of Advanced Computational Methods for Complex Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing chemical reactivity. iau.ir The application of advanced computational methods will be instrumental in guiding future experimental work on this compound.

DFT calculations can be employed to model the entire energy profile of potential reaction pathways, including transition states and intermediates. ovid.com This will be particularly valuable for predicting the regioselectivity of functionalization reactions. For instance, by comparing the activation barriers for palladium-catalyzed cross-coupling at the C-6 position versus oxidative addition into the C-5 C-H bond, computational models can help identify the most favorable reaction conditions and ligand systems to achieve a desired outcome. rsc.org

In the context of mechanistic studies, computational methods can provide insights that are difficult to obtain experimentally. DFT can be used to calculate the structures and stabilities of potential intermediates, such as the Meisenheimer complex in an SNAr reaction, helping to distinguish between stepwise and concerted pathways. nih.gov Furthermore, analysis of the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential maps, can provide a quantitative understanding of its reactivity. researchgate.netresearchgate.net These calculations can explain the influence of the diethylamino group on the electron distribution within the pyridazine (B1198779) ring and its effect on the reactivity of the chlorine substituents. nih.gov

Table 2: Application of Computational Parameters in Future Research
Computational ParameterSignificance for ResearchExample Application
Transition State Energy (ΔG‡)Predicts reaction rates and selectivity.Comparing ΔG‡ for SNAr at C-6 vs. C-3 to predict regioselectivity.
HOMO/LUMO EnergiesIndicates electronic reactivity and susceptibility to nucleophilic/electrophilic attack.Assessing the impact of the diethylamino group on the ring's electrophilicity.
Bond Dissociation Energy (BDE)Predicts the ease of breaking specific bonds.Calculating the C-Cl vs. C-H bond energies to guide selective functionalization.
Natural Bond Orbital (NBO) AnalysisProvides detailed information on charge distribution and orbital interactions.Quantifying the electron-donating effect of the diethylamino substituent.
Reaction Pathway ModelingElucidates multi-step reaction mechanisms.Mapping the catalytic cycle of a Pd-catalyzed cross-coupling reaction.

Q & A

Q. What are the optimized synthetic routes for (3,6-Dichloropyridazin-4-yl)diethylamine, and how do reaction conditions influence yield?

The compound is synthesized via regioselective amination of 3,6-dichloropyridazine derivatives. A microwave-assisted method accelerates the reaction, achieving higher yields (70–90%) compared to conventional heating. Key steps include:

  • Substitution : Reacting 3,6-dichloropyridazine with diethylamine under controlled pH (8–9) and temperature (60–80°C) to target the 4-position.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
  • Catalyst Optimization : Using triethylamine as a base enhances nucleophilic substitution efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity (e.g., absence of Cl signals at C4) and diethylamine integration.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 234.05) .
  • HPLC Purity Analysis : ≥98% purity is standard for biological assays .

Q. What safety protocols are required for handling this compound?

  • Corrosivity : Use nitrile gloves and goggles to prevent skin/eye exposure (diethylamine derivatives are corrosive) .
  • Ventilation : Conduct reactions in fume hoods; diethylamine vapors are flammable and irritant .
  • Storage : Keep in airtight containers at 4°C under inert gas (N2_2) to prevent degradation .

Advanced Research Questions

Q. How does steric and electronic effects influence regioselectivity in diethylamine substitution on 3,6-dichloropyridazine?

The 4-position is favored due to:

  • Electronic Factors : Electron-withdrawing Cl atoms at C3 and C6 activate C4 for nucleophilic attack.
  • Steric Hindrance : Diethylamine’s bulky groups disfavor substitution at C3/C6. Computational studies (DFT) show a lower activation energy barrier (~15 kcal/mol) for C4 substitution .

Q. What in vitro models are used to evaluate the compound’s bioactivity, and how are IC50_{50} values interpreted?

  • Enzyme Inhibition : Test against 15-lipoxygenase (15-LO) using UV-Vis spectroscopy (λ = 234 nm for conjugated diene formation). Reported IC50_{50} values <10 µM suggest therapeutic potential .
  • Antimalarial Assays : Plasmodium falciparum cultures (e.g., 3D7 strain) with EC50_{50} determined via SYBR Green fluorescence. Discrepancies in activity between strains may reflect resistance mechanisms .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

  • Parameter Screening : Vary solvents (DMF vs. acetonitrile), catalysts (Et3_3N vs. K2_2CO3_3), and microwave power (100–300 W) .
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylation) to refine stoichiometry .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina models binding to 15-LO’s active site (PDB: 1LOX). Hydrophobic interactions with Leu414 and hydrogen bonding to His361 are critical .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl vs. F) with bioactivity to guide structural optimization .

Methodological Notes

  • Controlled Experiments : Include negative controls (e.g., unsubstituted pyridazine) to validate specificity in biological assays .
  • Data Reproducibility : Replicate syntheses ≥3 times with independent batches to assess variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.